molecular formula C15H13ClN2O B2787399 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride CAS No. 2344678-35-7

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride

Cat. No. B2787399
CAS RN: 2344678-35-7
M. Wt: 272.73
InChI Key: OMMYGZBJCZDACF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group . It’s a heterocyclic building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives has been studied with growing interest due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 4-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzonitrile . It has a molecular weight of 236.27 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.27 . The compound is represented by the IUPAC name 4-(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)benzonitrile .

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride is not fully understood, but studies have suggested that it may act by binding to specific receptors or enzymes. For example, this compound has been shown to bind to the amyloid-beta peptide, which is involved in the formation of amyloid plaques in Alzheimer's disease. Additionally, this compound has been found to inhibit the activity of protein kinase C by binding to its catalytic domain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth of amyloid-beta plaques, which are associated with Alzheimer's disease. Moreover, this compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride has several advantages for lab experiments, including its synthetic accessibility, stability, and potential pharmacological properties. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride. One potential direction is to explore its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, research is needed to develop more efficient synthesis methods for this compound and to improve its solubility in water. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. The resulting compound is then reacted with potassium cyanide to form 2-(2-cyano-2-phenylethyl)benzoxazole, which is further reacted with 2-aminophenylbenzoxazole to form this compound.

Scientific Research Applications

4-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride has shown potential in various scientific research applications, including as an anticancer agent, as a therapeutic agent for Alzheimer's disease, and as an inhibitor of protein kinase C. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth of amyloid-beta plaques, which are associated with Alzheimer's disease. Moreover, this compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.

properties

IUPAC Name

4-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O.ClH/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)17-7-8-18-15;/h1-6,9,17H,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYGZBJCZDACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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